REACTION_CXSMILES
|
CC1CCCCC1=O.C(C1CCCCC1=O)C.C(C1CCCCC1=O)CC.[CH3:28][O:29][C:30](=[O:42])[CH2:31][CH2:32][C:33]1([CH2:40]C)[CH2:38][CH2:37][CH2:36][CH2:35][C:34]1=[O:39].COC(=O)CCC1(CCC)CCCCC1=O>>[CH3:28][O:29][C:30](=[O:42])[CH2:31][CH2:32][C:33]1([CH3:40])[CH2:38][CH2:37][CH2:36][CH2:35][C:34]1=[O:39]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC1(C(CCCC1)=O)CC)=O
|
Name
|
1-propyl-2-oxocyclohexanepropionic methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC1(C(CCCC1)=O)CCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
νmaxCHCl3 1735, 1700cm-1, are obtained
|
Name
|
|
Type
|
|
Smiles
|
COC(CCC1(C(CCCC1)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |